N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide

Catalog No.
S13021778
CAS No.
663610-83-1
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide

CAS Number

663610-83-1

Product Name

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide

IUPAC Name

N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-19-11-6-7-12(13(17)8-11)14(18)16-10-4-2-9(15)3-5-10/h2-8,17H,15H2,1H3,(H,16,18)

InChI Key

GZNBVAHMIVZWRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N)O

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is a chemical compound characterized by its unique structural features, including an amine group, hydroxyl group, and methoxy group attached to a benzamide framework. The molecular formula for this compound is C15H16N2O3, and it has a molecular weight of approximately 272.30 g/mol. Its structure can be represented as follows:

  • Functional Groups:
    • Amine Group: Contributes to its reactivity and biological activity.
    • Hydroxyl Group: Enhances solubility and can participate in hydrogen bonding.
    • Methoxy Group: Modifies electronic properties and steric hindrance.

The compound's crystal structure has been studied, revealing specific bond lengths and angles that contribute to its stability and reactivity .

: The compound exhibits notable electrochemical behavior, particularly in oxidation reactions that involve the transformation of the hydroxyl groups into corresponding carbonyls or quinones .
  • Substitution Reactions: The presence of the hydroxyl and methoxy groups allows for electrophilic aromatic substitution, leading to further functionalization of the benzene ring .
  • This compound has demonstrated significant biological activities, particularly as an antioxidant. Research indicates that it can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases . Additionally, it has shown potential antiproliferative effects against various cancer cell lines, indicating its promise as a therapeutic agent .

    Several synthesis methods have been developed for N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide:

    • Reflux Method:
      • Reactants are mixed in a solvent such as dimethylformamide.
      • The reaction mixture is refluxed for several hours until completion.
      • The product is purified through recrystallization from ethyl acetate.
    • Electrochemical Synthesis:
      • Involves the electrochemical oxidation of precursor compounds under controlled conditions.
      • This method can yield high purity products with minimal side reactions .
    • Conventional Organic Synthesis:
      • Utilizes standard organic reactions such as amide formation from carboxylic acids and amines.

    N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has several applications:

    • Pharmaceuticals: It is being explored for its potential use in developing new drugs due to its antioxidant properties and ability to inhibit cancer cell proliferation.
    • Research: Used in studies related to oxidative stress and cellular mechanisms due to its redox-active nature .
    • Chemical Intermediates: Serves as a building block for synthesizing more complex organic molecules.

    Interaction studies have shown that N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide interacts with various biological targets:

    • Enzyme Inhibition: It exhibits inhibitory effects on certain enzymes involved in oxidative stress pathways, which could be beneficial in therapeutic contexts.
    • Cellular Uptake: Studies indicate that the compound can penetrate cellular membranes effectively, enhancing its bioavailability .

    Several compounds share structural similarities with N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide. Here are some notable examples:

    Compound NameStructure FeaturesUnique Aspects
    N-(4-Aminophenyl)-4-methoxybenzamideSimilar amine and methoxy groupsLacks hydroxyl group; different biological activity
    N-(3-Aminophenyl)-2-hydroxy-5-methoxybenzamideDifferent positioning of amino and methoxy groupsMay exhibit distinct pharmacological profiles
    2-Hydroxy-N-(4-methylphenyl)benzamideContains a methyl group instead of methoxyAltered hydrophobicity affects biological interactions

    The uniqueness of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide lies in its specific combination of functional groups, which enhances its antioxidant properties while providing potential anticancer activities not observed in similar compounds.

    XLogP3

    2.6

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    3

    Exact Mass

    258.10044231 g/mol

    Monoisotopic Mass

    258.10044231 g/mol

    Heavy Atom Count

    19

    Dates

    Modify: 2024-08-10

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